molecular formula C10H14N2O B13192669 2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one

Cat. No.: B13192669
M. Wt: 178.23 g/mol
InChI Key: ZQRKJUBZHGNUGR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-propan-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C10H14N2O/c1-7(2)8-6-9-10(13)4-3-5-12(9)11-8/h6-7H,3-5H2,1-2H3

InChI Key

ZQRKJUBZHGNUGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2CCCC(=O)C2=C1

Origin of Product

United States

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